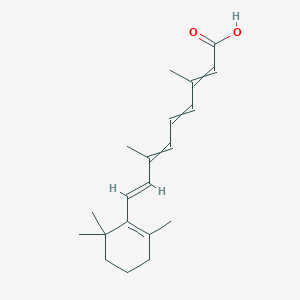

(8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Description

9-CIS-RETINOIC ACID, also known as alitretinoin, is a form of vitamin A and a first-generation retinoid. It is a naturally occurring compound that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. This compound is particularly significant due to its ability to bind to and activate retinoid X receptors (RXRs), which are involved in numerous physiological functions .

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6?,12-11+,15-8?,16-14? |

InChI Key |

SHGAZHPCJJPHSC-CWOWKJJZSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=CC=CC(=CC(=O)O)C)C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-CIS-RETINOIC ACID typically involves the condensation of a 9-cis-J3-C15-aldehyde with ethyl senecioate in the presence of potassium amide in liquid ammonia . This method, developed by Mayer and Isler, has been widely used in both laboratory and industrial settings.

Industrial Production Methods: In industrial production, the synthesis of 9-CIS-RETINOIC ACID follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-CIS-RETINOIC ACID undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different retinoic acid derivatives.

Reduction: Reduction reactions can convert it back to its alcohol form, retinol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Isomerization: Thiol-containing compounds such as dithiothreitol are used as catalysts.

Major Products: The major products formed from these reactions include various isomers of retinoic acid, which have distinct biological activities and applications .

Scientific Research Applications

9-CIS-RETINOIC ACID has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in the study of retinoid X receptors and their role in gene expression.

Biology: The compound is crucial in studying cell differentiation and proliferation, particularly in stem cell research.

Medicine: 9-CIS-RETINOIC ACID is used in the treatment of skin conditions such as acne and psoriasis. .

Mechanism of Action

The mechanism of action of 9-CIS-RETINOIC ACID involves its binding to retinoid X receptors (RXRs). Once bound, these receptors function as transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA . The compound’s ability to modulate gene expression makes it a powerful tool in both therapeutic and research settings.

Comparison with Similar Compounds

All-trans-retinoic acid: Another form of retinoic acid with similar biological activities but different receptor binding affinities.

13-cis-retinoic acid: Known for its use in acne treatment, it has distinct pharmacological properties compared to 9-CIS-RETINOIC ACID.

9-cis-13,14-dihydroretinoic acid: An endogenous retinoid with similar RXR binding properties.

Uniqueness: 9-CIS-RETINOIC ACID is unique due to its high affinity for RXRs, making it particularly effective in modulating gene expression through these receptors. Its ability to isomerize into other biologically active forms also adds to its versatility in research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.